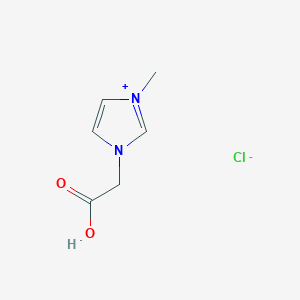
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE is an ionic liquid with a unique structure that includes a carboxymethyl group attached to an imidazolium ring. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. These properties make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of recyclable solvents and catalysts can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions at room temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE involves its interaction with molecular targets through ionic and hydrogen bonding. The carboxymethyl group can form hydrogen bonds with various substrates, enhancing its catalytic activity. Additionally, the imidazolium ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(carboxymethyl)imidazolium chloride: Similar structure but with an additional carboxymethyl group, leading to different reactivity and applications.
Carboxymethyl cellulose: A polymer with carboxymethyl groups, used in different applications such as food additives and pharmaceuticals.
Uniqueness
1-CARBOXYMETHYL-3-METHYLIMIDAZOLIUM CHLORIDE is unique due to its combination of thermal stability, solubility, and catalytic properties. Its ability to participate in a wide range of chemical reactions and its biocompatibility make it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H9ClN2O2 |
|---|---|
Peso molecular |
176.6 g/mol |
Nombre IUPAC |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3,5H,4H2,1H3;1H |
Clave InChI |
DMTJPRGIWDILAE-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CN(C=C1)CC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















